1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is an unnatural α-amino acid with unique conformational features. It represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications . This compound is a constrained analog of phenylalanine and is known for its role in therapeutic peptide design, acting as a conformationally restricted analog of phenylalanine and sometimes a more hydrophobic one for proline .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) . It is an unnatural α-amino acid that represents the core structural motif in a large number of tailored enzyme inhibitors . It has been identified as a core structural element present in several peptide-based drugs .
Mode of Action
The primary function of Tic in therapeutic peptide design is that of acting as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .
Biochemical Pathways
Tic has been identified as a core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products . Some remarkable examples are the optimization of enalapril, which led to more potent angiotensin-converting enzyme inhibitor quinapril , and the Phe to Tic substitution in CVFM tetrapeptide inhibitor of farnesyl transferase .
Pharmacokinetics
Its use as a conformationally restricted analog of phenylalanine in therapeutic peptide design suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Tic has been used in the synthesis of 10,10 a -dihydroimidazo- [1,5- b ]isoquinoline-1,3 (2 H,5 H)-diones, an inhibitor of inflammation, apoprotein B-100 biosynthesis, and matrix-degrading metalloproteinase .
Action Environment
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit nitric oxide synthase by binding to the heme iron of the enzyme .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid can be synthesized using various methods. Traditional methods include the Pictet–Spengler and Bischler–Nepieralski reactions . Recent approaches involve enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction . Industrial production methods often involve the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization or a radical decarboxylation–phosphorylation reaction .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring. Common reagents and conditions used in these reactions include formaldehyde for Pictet-Spengler cyclization and hydrogenolytic splitting for reduction.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid has numerous scientific research applications:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is unique due to its constrained structure and its role as a phenylalanine analog. Similar compounds include:
Phenylalanine: A natural amino acid with a similar structure but lacks the conformational restriction.
Proline: Another natural amino acid that shares some hydrophobic characteristics with this compound.
Other Isoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid share structural similarities but differ in their functional groups and applications.
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKMGYQJPOAASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41994-51-8 (hydrochloride) | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80868286 | |
Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67123-97-1, 35186-99-3, 103733-65-9 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67123-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067123971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC14794 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14794 | |
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Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0KDL86B2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tic exhibits diverse biological activities, largely attributed to its conformational rigidity, making it a valuable building block in peptide-based drug design.
ANone:
- Spectroscopic data: Detailed spectroscopic characterization of Tic and its derivatives, including NMR (1H and 13C), IR, and mass spectrometry data, can be found in various research publications. [, , , , ] These studies provide valuable insights into the structural conformation and dynamics of Tic and its derivatives.
A: While specific information on material compatibility is limited in the provided literature, Tic derivatives have demonstrated stability in various solvents and formulations. For example, (S)-2-benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) showed good solubility in both polar and non-polar solvents. [] Research on Tic-containing peptides highlights their stability during synthesis and purification processes. [, , , ]
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